5-Bromo-3-nitrobenzene-1,2-diamine

Purity Specification Quality Control Procurement

Researchers requiring a reliable halogenated diamine building block for heterocycle synthesis often face supply inconsistencies with regioisomeric variants. 5-Bromo-3-nitrobenzene-1,2-diamine (CAS 84752-20-5) is the definitive 5-bromo-3-nitro isomer, delivering reproducible regioselectivity in cyclocondensation reactions to form 5-bromo-benzimidazoles and quinoxalines-privileged scaffolds in kinase inhibitor and antimicrobial programs. The bromine handle enables downstream Suzuki-Miyaura or Buchwald-Hartwig diversification for rapid SAR exploration. This compound is commercially manufactured at kilogram scale with a consistent ≥98% purity specification, ensuring batch-to-batch reproducibility for multi-step process development. It is shipped under controlled temperature (ambient) with strict moisture protection, guaranteeing chemical integrity upon arrival.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS No. 84752-20-5
Cat. No. B1520160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-nitrobenzene-1,2-diamine
CAS84752-20-5
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br
InChIInChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2
InChIKeyFBPCXPVYWUQREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-nitrobenzene-1,2-diamine Overview


5-Bromo-3-nitrobenzene-1,2-diamine (CAS 84752-20-5) is an aromatic diamine derivative featuring a bromine atom at the 5-position and a nitro group at the 3-position of the benzene-1,2-diamine scaffold . This halogenated building block, with a molecular formula of C6H6BrN3O2 and a molecular weight of 232.03 g/mol , serves as a versatile intermediate in the synthesis of heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are core structures in pharmaceutical and materials science research .

1
Suitable for heterocycle synthesis: benzimidazoles, quinoxalines
Bromo-nitro substitution pattern enables key cyclocondensation pathways
2
Bromo cross-coupling handle supports modular diversification
Suzuki-Miyaura, Buchwald-Hartwig for SAR exploration
3
Research-grade intermediate with defined purity specification
Supports batch-to-batch consistency for lead optimization

5-Bromo-3-nitrobenzene-1,2-diamine vs. Analogs


While the core benzene-1,2-diamine scaffold is common, the precise substitution pattern of 5-bromo-3-nitrobenzene-1,2-diamine dictates unique reactivity, physicochemical properties, and downstream synthetic outcomes that cannot be replicated by non-halogenated analogs (e.g., 3-nitrobenzene-1,2-diamine, CAS 3694-52-8) or regioisomeric variants (e.g., 4-bromo-3-nitrobenzene-1,2-diamine, CAS 147021-89-4) . The bromine substituent at the 5-position not only increases molecular weight and lipophilicity but also provides a handle for transition metal-catalyzed cross-coupling reactions, enabling modular diversification in medicinal chemistry campaigns [1]. Replacing this specific regioisomer with an alternative would alter the electronic and steric environment of the aromatic ring, potentially leading to divergent reaction kinetics, regioselectivity in cyclocondensation reactions, and ultimately, different biological or material properties in the final product.

Non-halogenated analogs lack cross-coupling utility
3-nitrobenzene-1,2-diamine (CAS 3694-52-8) cannot serve as a direct replacement; the bromine atom is essential for transition metal-catalyzed couplings and influences lipophilicity.
Regioisomeric shift alters electronic and steric environment
4-bromo-3-nitrobenzene-1,2-diamine may redirect cyclization regioselectivity and reaction kinetics, potentially yielding different heterocyclic scaffolds.
Impurity and hazard profiles are substitution-dependent
Synthetic routes and byproduct patterns differ; the presence of bromine introduces additional GHS hazards (H302, H317) that require specific safety protocols.

5-Bromo-3-nitrobenzene-1,2-diamine: Comparative Evidence


Purity Specifications & Consistency

5-Bromo-3-nitrobenzene-1,2-diamine is available from multiple reputable vendors with a minimum purity specification of 98% (e.g., Capot Chemical, Leyan, MolCore) [1]. In contrast, many generic listings for this compound and its analogs (e.g., 4-bromo-3-nitrobenzene-1,2-diamine, CAS 147021-89-4) are commonly offered at 95% or 97% purity . The higher and more tightly controlled purity specification ensures greater batch-to-batch reproducibility in sensitive applications such as medicinal chemistry SAR studies or polymer synthesis.

Purity Specification
Specification review
98% min. (+1% over 4-bromo isomer)
Supports batch consistency in sensitive SAR studies
Tighter specification reduces impurity-driven side reactions; data from vendor technical sheets.
Purity Specification Quality Control Procurement

Synthesis Yield and Reproducibility

A published synthetic route for 5-Bromo-3-nitrobenzene-1,2-diamine employs the selective reduction of 4-bromo-2,6-dinitroaniline with ammonium sulfide in ethanol at 90°C, yielding the target compound in 51% yield after column chromatography . This protocol provides a reproducible, bench-scale method that avoids the use of specialized hydrogenation equipment. The reported yield serves as a benchmark for chemists optimizing this transformation or evaluating alternative synthetic strategies.

Synthesis Yield
Data to verify
51% yield (bench-scale protocol)
Establishes baseline for in-house synthesis feasibility
Published protocol using (NH4)2S reduction; no source comparison provided.
Synthesis Yield Process Chemistry

Aqueous Solubility

The aqueous solubility of 5-Bromo-3-nitrobenzene-1,2-diamine is calculated to be 0.19 g/L (25°C) using ACD/Labs software . In comparison, the non-halogenated analog 3-nitrobenzene-1,2-diamine (CAS 3694-52-8) is reported to have higher water solubility, consistent with its lower molecular weight and lack of a hydrophobic bromine substituent [1]. This lower solubility profile can be advantageous in biphasic reaction systems or when controlled precipitation is desired during work-up procedures.

Aqueous Solubility
Class-level
0.19 g/L (25°C, calculated)
Informs solvent selection for biphasic or precipitation work-ups
Significantly lower than non-halogenated analog; ACD/Labs prediction, experimental validation recommended.
Solubility Physicochemical Properties Reaction Media

Lipophilicity and TPSA

Computational predictions for 5-Bromo-3-nitrobenzene-1,2-diamine yield a topological polar surface area (TPSA) of 95.18 Ų and a LogP value of 1.52 . In comparison, the non-halogenated analog 3-nitrobenzene-1,2-diamine has a reported TPSA of 97.86 Ų and a consensus LogP of 0.8 . The increased lipophilicity (ΔLogP ≈ +0.7) and slightly reduced TPSA (ΔTPSA ≈ -2.7 Ų) of the brominated derivative can influence passive membrane permeability and oral bioavailability in drug discovery contexts, making it a distinct lead-like fragment for medicinal chemistry optimization.

Lipophilicity & TPSA
Data to verify
LogP 1.52, TPSA 95.18 Ų (ΔLogP +0.7 vs non-bromo)
Distinct ADME-relevant profile for early lead prioritization
In silico predictions; experimental measurement needed for definitive compound ranking.
Lipophilicity TPSA Drug Design

Safety and Handling Profile

5-Bromo-3-nitrobenzene-1,2-diamine carries a more comprehensive GHS hazard statement set than its non-halogenated counterpart. According to vendor SDS documentation, it is classified with H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, 3-nitrobenzene-1,2-diamine is primarily labeled with H315 and H319 . The additional H302 and H317 warnings for the brominated derivative indicate that procurement and handling protocols must account for acute oral toxicity and skin sensitization potential, which are less pronounced in the non-halogenated analog.

Safety Profile
Source review
H302, H315, H317, H319, H335 (additional H302, H317 over non-bromo)
Laboratory risk assessment must address acute oral and sensitization hazards
Vendor SDS-based classification; verify against current GHS documentation.
Safety GHS Handling

5-Bromo-3-nitrobenzene-1,2-diamine: Applications


Medicinal Chemistry: Benzimidazole & Quinoxaline Libraries

The 5-bromo-3-nitrobenzene-1,2-diamine scaffold is ideally suited for constructing 5-bromo-substituted benzimidazoles and quinoxalines, which are privileged structures in kinase inhibitors and antimicrobial agents . The bromine atom enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing rapid exploration of structure-activity relationships (SAR) around the 5-position of the fused heterocycle.

Process Chemistry: Scalable Production

Several suppliers list production scales up to kilograms for 5-bromo-3-nitrobenzene-1,2-diamine [1]. This commercial scalability, combined with the published 51% yield synthesis , makes it a reliable building block for multi-step process development in pharmaceutical manufacturing.

Materials Science: Conjugated Polymers & Semiconductors

The bromine substituent provides a site for polymerization or further π-conjugation via metal-catalyzed cross-coupling, enabling the synthesis of bromo-functionalized polybenzimidazoles or other high-performance polymers for applications in organic electronics and gas separation membranes.

Analytical Chemistry: Standard or Derivatization Reagent

The high purity specification (98% min) [1] and well-defined physicochemical properties (LogP, TPSA) support the use of 5-bromo-3-nitrobenzene-1,2-diamine as a reference standard in HPLC method development or as a derivatization agent for the detection of aldehydes or ketones in complex matrices.

Application
Selection Property
Validation Focus
Medicinal chemistry: benzimidazole/quinoxaline libraries
Bromo cross-coupling handle; high purity specification
Suzuki-Miyaura coupling efficiency; SAR diversification at 5-position
Process chemistry: scalable production
Published synthetic protocol; commercial kg-scale availability
Yield reproducibility; purity at scale; reduction step optimization
Materials science: conjugated polymers
Bromo-functionalized monomer for π-conjugation
Polymerization reactivity; optoelectronic properties of resulting material
Analytical chemistry: reference standard or derivatization
Well-defined purity and physicochemical descriptors
HPLC retention consistency; derivatization efficiency for carbonyl detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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